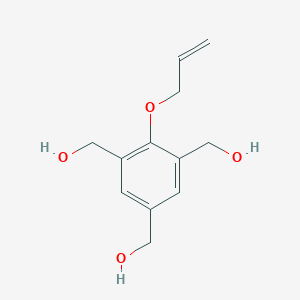
ar-(Allyloxy)benzenetrimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ar-(Allyloxy)benzenetrimethanol is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an allyloxy group attached to a benzene ring substituted with three methylol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ar-(Allyloxy)benzenetrimethanol typically involves the reaction of 2,4,6-trimethylolbenzene with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the allyl group and the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: ar-(Allyloxy)benzenetrimethanol undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
ar-(Allyloxy)benzenetrimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ar-(Allyloxy)benzenetrimethanol involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the benzene ring provides stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
ar-(Allyloxy)benzenetrimethanol can be compared with similar compounds such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
1-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polymers for electrical applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of allyloxy and methylol groups makes it versatile for various applications.
Propriétés
Numéro CAS |
10580-81-1 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |
Clé InChI |
LCZGQAGYKBQHKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
SMILES canonique |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
Key on ui other cas no. |
64051-40-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















